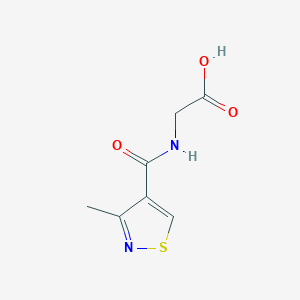
A-D-(+)-Maltose 1-phosphate dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D(+)Maltose 1-phosphate dipotassium salt is a chemical compound with the molecular formula C12H21O14PK2 and a molecular weight of 498.46 g/mol . It is a derivative of maltose, a disaccharide composed of two glucose units, where one of the glucose units is phosphorylated. This compound is often used in biochemical and molecular biology research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D(+)Maltose 1-phosphate dipotassium salt typically involves the phosphorylation of maltose. This can be achieved through enzymatic or chemical methods. In the enzymatic method, maltose is phosphorylated using specific enzymes such as maltose phosphorylase. The reaction conditions usually involve an aqueous solution with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods
Industrial production of alpha-D(+)Maltose 1-phosphate dipotassium salt often employs large-scale enzymatic processes due to their specificity and efficiency. The process involves the use of bioreactors where maltose and the phosphorylating enzyme are combined under optimal conditions. The product is then purified through various chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Alpha-D(+)Maltose 1-phosphate dipotassium salt can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dephosphorylated maltose.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled pH, temperature, and solvent systems to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of alpha-D(+)Maltose 1-phosphate dipotassium salt can yield maltobionic acid, while reduction can produce maltose. Substitution reactions can lead to the formation of various phosphorylated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of alpha-D(+)Maltose 1-phosphate dipotassium salt involves its role as a substrate for various enzymes. In biochemical pathways, it is phosphorylated or dephosphorylated by specific enzymes, leading to the production of energy or other metabolites. The molecular targets include enzymes like maltose phosphorylase and other carbohydrate-metabolizing enzymes. The pathways involved are primarily those related to carbohydrate metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Galactose 1-phosphate dipotassium salt: Similar in structure but derived from galactose instead of glucose.
Alpha-D-Glucose 1-phosphate dipotassium salt: Another phosphorylated sugar, but with a single glucose unit.
Uridine 5’-diphosphoglucose disodium salt: A nucleotide sugar involved in glycosylation reactions.
Uniqueness
Alpha-D(+)Maltose 1-phosphate dipotassium salt is unique due to its disaccharide structure with a phosphate group, making it a valuable tool for studying disaccharide metabolism and enzyme specificity. Its dual glucose units provide a distinct advantage in understanding complex carbohydrate interactions compared to monosaccharide phosphates .
Properties
Molecular Formula |
C12H21K2O14P |
|---|---|
Molecular Weight |
498.46 g/mol |
IUPAC Name |
dipotassium;[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C12H23O14P.2K/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2 |
InChI Key |
UAONPZUWYFNNJL-UHFFFAOYSA-L |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)



![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)


![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)

